1H-Pyrazole, 1-ethenyl-3-methyl-
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Overview
Description
3-Methyl-1-vinylpyrazole is an organic compound characterized by the presence of a vinyl group attached to the pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-vinylpyrazole typically involves the reaction of acetylene with 3-methylpyrazole under high pressure . Another method includes the dehydrochlorination of 1-(2-chloroethyl)pyrazoles . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-Methyl-1-vinylpyrazole often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-vinylpyrazole undergoes various types of chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated molecules to form a cyclic product.
Free-Radical Polymerizations: This process involves the formation of polymers through the reaction of free radicals.
Halogenation and Hydrohalogenation Reactions: These reactions involve the addition of halogens or hydrogen halides to the compound.
Transition-Metal-Catalyzed Reactions: These reactions use transition metals as catalysts to facilitate the formation of new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, hydrogen halides, and transition metals such as palladium and platinum. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .
Major Products Formed
Scientific Research Applications
3-Methyl-1-vinylpyrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-1-vinylpyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition can lead to antibacterial effects, making it a potential candidate for the development of new antibiotics .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-1-vinylpyrazole include other vinylpyrazoles such as 3,5-dimethyl-1-vinylpyrazole and 3-methyl-5-phenyl-1-vinylpyrazole .
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
53551-92-1 |
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Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1-ethenyl-3-methylpyrazole |
InChI |
InChI=1S/C6H8N2/c1-3-8-5-4-6(2)7-8/h3-5H,1H2,2H3 |
InChI Key |
HXPGEXSWCTYWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C=C |
Origin of Product |
United States |
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